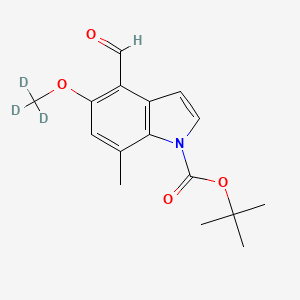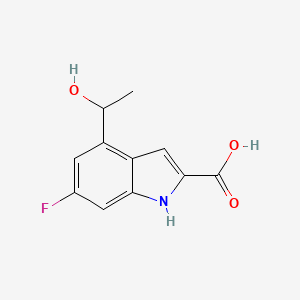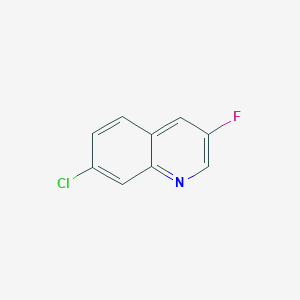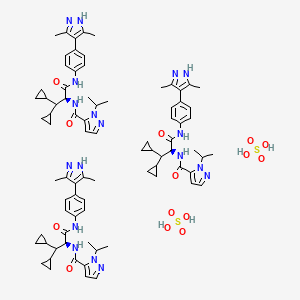![molecular formula C9H7NO3 B13907866 Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)
Methyl furo[3,2-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl furo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H7NO3 It is a derivative of furo[3,2-b]pyridine, which is a fused bicyclic system containing both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl furo[3,2-b]pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate. This reaction typically requires heating the azido compound to induce decomposition and formation of the desired furo[3,2-b]pyridine derivative .
Another method involves the use of phase-transfer catalysis (PTC) conditions. For example, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized by reacting the corresponding ester with hydrazine in refluxing ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl furo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furo[3,2-b]pyridine derivatives .
Scientific Research Applications
Methyl furo[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl furo[3,2-b]pyridine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may act on certain enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Methyl furo[3,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl furo[2,3-b]pyrrole-5-carboxylate: This compound has a similar fused bicyclic structure but differs in the position of the furan and pyridine rings.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound contains a thieno ring instead of a furo ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl furo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-5-13-7-3-2-4-10-8(6)7/h2-5H,1H3 |
InChI Key |
VKXLRCACNQKJRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)






![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)

![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)



